4-Ethoxy vs. 3-Ethoxy Regioisomers: Divergent Physicochemical Profiles Impacting Assay Design
The position of the ethoxy group on the phenyl ring is a critical differentiator. A computed property comparison between the 4-ethoxy regioisomer (target compound) and its 3-ethoxy-N-phenylbenzamide analog reveals a significant difference in topological polar surface area (TPSA) and a subtle difference in lipophilicity (XLogP3). These differences directly impact chromatographic behavior, passive membrane permeability predictions, and solubility profiles, which are key considerations for assay development and compound handling [1].
| Evidence Dimension | Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | 38.3 Ų |
| Comparator Or Baseline | 3-ethoxy-N-phenylbenzamide: 29.1 Ų |
| Quantified Difference | 9.2 Ų (31.6% higher TPSA for target) |
| Conditions | Computed by Cactvs 3.4.8.24 (PubChem release 2025.09.15) |
Why This Matters
A 31.6% higher TPSA for the 4-ethoxy regioisomer compared to the 3-ethoxy regioisomer directly translates to different solubility and permeability predictions, influencing the choice of solvents and assay conditions in a research setting.
- [1] PubChem. (2025). 4-Ethoxy-N-phenylbenzamide. Compound Summary CID 349261. National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/15437-13-5. View Source
